molecular formula C18H26O6 B12519487 Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate CAS No. 656813-24-0

Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate

Cat. No.: B12519487
CAS No.: 656813-24-0
M. Wt: 338.4 g/mol
InChI Key: LHSDZXWGMVINHT-UHFFFAOYSA-N
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Description

Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate is a chemical compound that belongs to the class of esters It is characterized by the presence of two butan-2-yloxy groups attached to a benzene-1,2-dicarboxylate core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate typically involves the esterification of benzene-1,2-dicarboxylic acid (phthalic acid) with butan-2-ol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction. Additionally, solvent-free conditions or the use of green solvents may be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzene-1,2-dicarboxylic acid derivatives.

    Reduction: Benzene-1,2-dimethanol derivatives.

    Substitution: Various substituted benzene-1,2-dicarboxylate derivatives.

Scientific Research Applications

Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of plasticizers, resins, and coatings.

Mechanism of Action

The mechanism of action of Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The ester groups can undergo hydrolysis to release active metabolites that exert their effects on molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) benzene-1,2-dicarboxylate: A similar ester with longer alkyl chains, commonly used as a plasticizer.

    Dimethyl benzene-1,2-dicarboxylate: A simpler ester with methyl groups, used in organic synthesis.

Uniqueness

Bis{[(butan-2-yl)oxy]methyl} benzene-1,2-dicarboxylate is unique due to its specific ester groups, which confer distinct physical and chemical properties. Its intermediate alkyl chain length provides a balance between hydrophobicity and reactivity, making it suitable for various applications.

Properties

CAS No.

656813-24-0

Molecular Formula

C18H26O6

Molecular Weight

338.4 g/mol

IUPAC Name

bis(butan-2-yloxymethyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C18H26O6/c1-5-13(3)21-11-23-17(19)15-9-7-8-10-16(15)18(20)24-12-22-14(4)6-2/h7-10,13-14H,5-6,11-12H2,1-4H3

InChI Key

LHSDZXWGMVINHT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCOC(=O)C1=CC=CC=C1C(=O)OCOC(C)CC

Origin of Product

United States

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